molecular formula C10H16N2O B13061537 Cyclohexyl(1H-pyrazol-4-yl)methanol

Cyclohexyl(1H-pyrazol-4-yl)methanol

Cat. No.: B13061537
M. Wt: 180.25 g/mol
InChI Key: OEGAJMBXDLTOBB-UHFFFAOYSA-N
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Description

Cyclohexyl(1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a hydroxymethyl (-CH2OH) group and a cyclohexyl moiety.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

cyclohexyl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H16N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h6-8,10,13H,1-5H2,(H,11,12)

InChI Key

OEGAJMBXDLTOBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the pyrazole ring core.
  • Introduction of the cyclohexyl substituent at the nitrogen (N-1) position.
  • Installation of the hydroxymethyl (-CH2OH) group at the 4-position of the pyrazole ring.

These steps are often conducted via cyclization reactions of appropriate precursors, followed by selective functional group transformations under controlled conditions.

Specific Synthetic Routes

Cyclization of Precursors to Form Pyrazole Core
  • Pyrazole rings are typically synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
  • For Cyclohexyl(1H-pyrazol-4-yl)methanol, cyclization involves precursors bearing a cyclohexyl group and a suitable aldehyde or ester functional group that facilitates ring closure and hydroxymethyl introduction.
Reduction of Pyrazole Carboxylates to Methanol Derivatives
  • A common approach to obtain the 4-hydroxymethyl substituent involves reducing methyl 1H-pyrazole-4-carboxylate derivatives with strong hydride reagents.
  • Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (0–20°C) over several hours is effective for this transformation, yielding the corresponding pyrazol-4-ylmethanol with good yields (~75.8%).

Preparation of Cyclohexyl-Substituted Pyrazolylmethanol

  • The cyclohexyl group is introduced typically via alkylation or direct substitution on the pyrazole nitrogen.
  • For example, starting from 1H-pyrazol-4-ylmethanol, N-alkylation with cyclohexyl halides or cyclohexylamine derivatives under basic conditions can afford the N-cyclohexyl substituted product.
  • Reaction conditions such as temperature, solvent choice (e.g., ethanol, methanol, or THF), and catalysts (e.g., bases like potassium carbonate or sodium hydride) are optimized to maximize yield and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Reduction of methyl 1H-pyrazole-4-carboxylate to 1H-pyrazol-4-ylmethanol Lithium aluminium hydride in THF 0–20°C 4 hours 75.78 Quenched by Fieser workup, filtration through celite
N-Cyclohexylation of pyrazolylmethanol Cyclohexyl halide, base (K2CO3 or NaH), solvent (EtOH/MeOH) Room temp to reflux Several hours Variable, optimized by stoichiometry Purification by recrystallization or chromatography
Purification Column chromatography or recrystallization Ambient - >95% purity achievable Silica gel, ethyl acetate/hexane mixtures commonly used

Research Findings and Analytical Data

  • The molecular formula for this compound is typically $$ C{10}H{16}N2O $$ or $$ C{11}H{18}N2O $$ depending on methyl substitutions, with molecular weights around 194–196 g/mol.
  • The compound is generally isolated as a colorless solid or liquid with moderate volatility.
  • Stability is maintained under standard laboratory conditions; however, it is sensitive to strong acids, bases, and elevated temperatures, which can induce decomposition or side reactions.
  • Spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry confirm structural integrity and purity after synthesis.
  • Reaction yields and purity can be improved by controlling stoichiometry, reaction atmosphere (inert gases like N₂ or Ar), and purification techniques.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Pyrazole ring formation Hydrazine derivatives + 1,3-dicarbonyl compounds Reflux in ethanol or similar solvents Pyrazole core
Reduction of ester to alcohol Lithium aluminium hydride in THF 0–20°C, 4 h 1H-pyrazol-4-ylmethanol
N-Cyclohexyl substitution Cyclohexyl halide + base Room temp to reflux This compound
Purification Chromatography or recrystallization Ambient >95% pure compound

Scientific Research Applications

Cyclohexyl(1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

Key Comparisons:

Compound Name Substituents Molecular Features LogP (Predicted) Bioactivity Relevance
Cyclohexyl(1H-pyrazol-4-yl)methanol Cyclohexyl, -CH2OH (4-position) High lipophilicity, steric bulk ~3.5–4.0 Enhanced membrane permeability
(1-Methyl-1H-pyrazol-3-yl)methanol [25222-43-9] Methyl (1-position), -CH2OH (3-position) Compact, polar ~0.8–1.2 Limited bioavailability due to polarity
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives CF3, methyl groups Electron-withdrawing, moderate logP ~2.0–2.5 Pesticidal activity (e.g., SDH inhibition)
1,3,4-Oxadiazole thioether derivatives Oxadiazole, thioether, pyrazole High molecular weight, planar structure ~2.5–3.5 Antifungal, herbicidal activity

Analysis:

  • The cyclohexyl group in the target compound significantly increases lipophilicity (logP ~3.5–4.0) compared to methyl or trifluoromethyl substituents, favoring interactions with hydrophobic biological targets .
  • Electron-withdrawing groups (e.g., CF3, nitro in derivatives) enhance pesticidal activity by stabilizing charge-transfer interactions with enzymes like succinate dehydrogenase (SDH) .
  • Oxadiazole-thioether moieties () introduce rigidity and hydrogen-bonding capacity, critical for fungicidal action but may reduce metabolic stability .
Antimicrobial and Pesticidal Activity
  • Nitro-phenyl pyrazole derivatives () exhibit strong antimicrobial activity against E. coli and C. albicans due to nitro group-mediated oxidative stress .
  • 1,3,4-Oxadiazole thioethers () show >50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL, attributed to SDH enzyme disruption via carbonyl interactions .
  • This compound: The lack of electron-withdrawing groups or heterocyclic appendages suggests reduced pesticidal activity compared to and compounds. However, its lipophilicity may favor CNS or anti-inflammatory applications.
Metabolic and Therapeutic Potential
  • Bicyclic pyrazole-thiophene derivatives () inhibit 11β-HSD1 for metabolic disorder treatment, leveraging aromatic stacking interactions .

Biological Activity

Cyclohexyl(1H-pyrazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse pharmacological applications. The presence of the cyclohexyl group and hydroxymethyl functionality enhances its solubility and potential interactions with biological targets. The molecular formula is C11_{11}H14_{14}N2_2O, indicating a complex structure that may contribute to its varied biological effects.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Pyrazole derivatives are known to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation by synthesizing prostaglandins. This inhibition suggests potential anti-inflammatory properties.
  • Cell Signaling Pathways : It activates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis. This pathway is crucial for cellular responses to growth factors and stress.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial activity. Preliminary studies suggest it could be effective against various pathogens, although specific data on minimum inhibitory concentrations (MICs) are still limited.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. In laboratory settings, it has demonstrated beneficial effects at low doses, suggesting its utility in treating inflammatory conditions.

Anticancer Potential

Although direct studies on the anticancer effects of this compound are sparse, related pyrazole compounds have shown promise in cancer therapy. For instance, some pyrazole derivatives act as potent inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyFindings
In vitro studies This compound inhibited COX activity in human cell lines, reducing prostaglandin synthesis and inflammation markers.
Animal models At varying dosages, the compound exhibited dose-dependent effects on inflammation and microbial resistance, indicating therapeutic potential in vivo.
Comparative analysis Similar pyrazole compounds have been evaluated for their anticancer properties, showing that modifications in the substituents can significantly alter efficacy against specific cancer types .

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